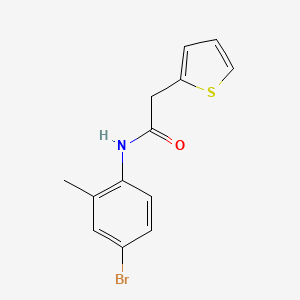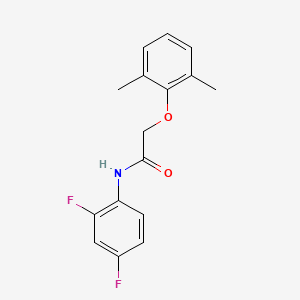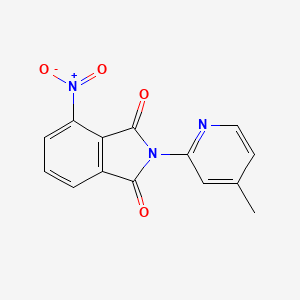
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features an indole core with an ethyl group at the 7th position, a formyl group at the 3rd position, and an acetic acid moiety attached to the nitrogen atom of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 7-ethylindole.
Formylation: The 7-ethylindole undergoes formylation at the 3rd position using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride.
Acetic Acid Attachment: The formylated product is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2nd position, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: (7-ethyl-3-carboxy-1H-indol-1-yl)acetic acid.
Reduction: (7-ethyl-3-hydroxymethyl-1H-indol-1-yl)acetic acid.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The acetic acid moiety can also contribute to the compound’s solubility and bioavailability.
相似化合物的比较
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but with a carboxylic acid group at the 3rd position instead of a formyl group.
7-ethylindole: The parent compound without the formyl and acetic acid groups.
3-formylindole: An indole derivative with a formyl group at the 3rd position but lacking the ethyl and acetic acid groups.
Uniqueness: (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethyl group, formyl group, and acetic acid moiety allows for diverse chemical reactivity and potential biological activities that are not observed in simpler indole derivatives.
属性
IUPAC Name |
2-(7-ethyl-3-formylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-9-4-3-5-11-10(8-15)6-14(13(9)11)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEFNNLRZWHIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-1-piperazinecarboxylate](/img/structure/B5830115.png)
![2-[(3-METHYL-2,6-DIOXO-7-PROPYL-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETIC ACID](/img/structure/B5830129.png)

![2,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5830139.png)
![2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5830146.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5830147.png)

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B5830160.png)


![2-[(4-fluoroanilino)methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B5830187.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methoxy-2-phenylcyclopropane-1-carboxamide](/img/structure/B5830188.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5830201.png)

